(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid
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Overview
Description
Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH, with a purity of ≥95% as determined by HPLC, is a specialized compound used in various scientific research applications. This compound is a derivative of serine, an amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tetra-acetylated beta-D-galactose moiety. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the acetylated galactose enhances the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH typically involves multiple steps:
Protection of Serine: The amino group of L-serine is protected using the Fmoc group. This is achieved by reacting L-serine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Glycosylation: The hydroxyl group of the protected serine is then glycosylated with tetra-acetylated beta-D-galactose. This step often requires the use of a glycosyl donor and a promoter, such as silver triflate, to facilitate the reaction.
Deprotection: The final step involves the removal of any protecting groups that were used during the synthesis, except for the Fmoc group, to yield the desired product.
Industrial Production Methods
Industrial production of Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection, glycosylation, and deprotection steps efficiently.
Purification: The compound is purified using techniques such as crystallization, chromatography, and HPLC to achieve the desired purity of ≥95%.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The hydroxyl group of the serine can participate in substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired modification.
Oxidation and Reduction: Mild oxidizing or reducing agents can be employed under controlled conditions.
Major Products Formed
Deprotected Serine Derivatives: Removal of the Fmoc group yields free amino serine derivatives.
Functionalized Serine Compounds: Substitution reactions can introduce new functional groups to the serine moiety.
Scientific Research Applications
Chemistry
Peptide Synthesis: Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH is used as a building block in solid-phase peptide synthesis, allowing for the incorporation of glycosylated serine residues into peptides.
Glycopeptide Synthesis: The compound is essential for the synthesis of glycopeptides, which are important in studying protein-carbohydrate interactions.
Biology
Protein Engineering: Researchers use this compound to study the effects of glycosylation on protein structure and function.
Cell Signaling: It is used to investigate the role of glycosylated serine residues in cell signaling pathways.
Medicine
Drug Development: The compound is explored for its potential in developing glycopeptide-based therapeutics.
Vaccine Research: It is used in the design of glycopeptide vaccines to enhance immune responses.
Industry
Biotechnology: The compound is utilized in the production of glycosylated proteins and peptides for various biotechnological applications.
Mechanism of Action
The mechanism of action of Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH involves its incorporation into peptides and proteins, where it can influence their structure, stability, and function. The acetylated galactose moiety can interact with carbohydrate-binding proteins, affecting cell signaling and recognition processes. The Fmoc group serves as a protective group during synthesis, ensuring the selective modification of the serine residue.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Ser-OH: Lacks the glycosylation, making it less suitable for studies involving carbohydrate interactions.
Fmoc-L-Thr((Ac)4-beta-D-Gal)-OH: Similar structure but with threonine instead of serine, offering different properties and applications.
Fmoc-L-Ser((Ac)4-alpha-D-Gal)-OH: Contains alpha-D-galactose instead of beta-D-galactose, which can affect its biological interactions.
Uniqueness
Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH is unique due to its specific glycosylation pattern, which provides distinct advantages in studying glycopeptides and glycoproteins. Its high purity (≥95%) ensures reliable and reproducible results in research applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26?,27?,28?,29?,31?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPZVSWEMKXBN-VSZRRGAESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1C(C(C(C(O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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